molecular formula C5H6N4O2 B1588358 6-Nitro-2,5-pyridinediamine CAS No. 69825-83-8

6-Nitro-2,5-pyridinediamine

Cat. No. B1588358
CAS RN: 69825-83-8
M. Wt: 154.13 g/mol
InChI Key: DRSOPPBVZYEMNZ-UHFFFAOYSA-N
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Description

6-Nitro-2,5-pyridinediamine is a chemical compound with the molecular formula C5H6N4O2 and a molecular weight of 154.13 . It is also known by other names such as 6-Nitro-2,5-diaminopyridine .


Molecular Structure Analysis

The molecular structure of 6-Nitro-2,5-pyridinediamine is characterized by the presence of a nitro group (−NO2) and two amine groups (−NH2) attached to a pyridine ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Physical And Chemical Properties Analysis

6-Nitro-2,5-pyridinediamine has a molecular weight of 154.13 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Carcinogenic Potential

  • A study by Stavenuiter et al. (1985) focused on synthesizing 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine, from 2,5-pyridinediamine, and explored its potential carcinogenic properties. This research is significant due to the mutagenic nature of PPA in the Ames test and its structural similarity to aminobiphenyls (Stavenuiter et al., 1985).

Chemical Reactions and Synthesis

  • Čikotienė et al. (2007) investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, demonstrating the complex chemistry involving nitropyridine derivatives (Čikotienė et al., 2007).
  • Hutter and Benner (2003) synthesized a nucleoside exhibiting nonstandard pyDDA hydrogen-bonding pattern from 6-Amino-3-(2'-deoxy-beta-D-ribofuranosyl)-5-nitro-1H-pyridin-2-one, highlighting the stability and potential for expanded genetic alphabet applications (Hutter & Benner, 2003).

Spectroscopic and Structural Studies

  • Michalski et al. (2013, 2016) conducted in-depth studies on the excited states, vibrational characteristics, and hydrogen bonding of hydrazo-compounds derived from 5-nitro-2-phenylhydrazopyridine. These studies provide insights into the molecularstructure and behavior of these compounds, which are crucial for various applications in material science and spectroscopy (Michalski et al., 2013), (Michalski et al., 2016).

Pharmaceutical Research

  • Giziewicz et al. (1999) explored the nitration of uracil base and nucleoside derivatives, which is relevant for pharmaceutical research involving nucleic acid derivatives (Giziewicz et al., 1999).
  • Maienfisch et al. (2001) detailed the discovery of thiamethoxam, a second-generation neonicotinoid insecticide, involving the synthesis of nitroimino heterocycles. This represents the significance of nitropyridine derivatives in developing novel insecticides (Maienfisch et al., 2001).

Molecular Engineering and Optics

  • Muthuraman et al. (2001) studied the molecular complexes of nitropyridine derivatives for their potential in nonlinear optical behavior, highlighting their importance in material sciences and optics (Muthuraman et al., 2001).

Analytical Chemistry

  • Cimerman et al. (1997) investigated the analytical applications of heteroaromatic Schiff bases, including aminopyridine derivatives. This research underscores the utility of these compounds in sensitive analytical procedures, especially for the detection of transition metals (Cimerman et al., 1997).

properties

IUPAC Name

6-nitropyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSOPPBVZYEMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220113
Record name 6-Nitro-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2,5-pyridinediamine

CAS RN

69825-83-8
Record name 6-Nitro-2,5-pyridinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069825838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-NITRO-2,5-PYRIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/114992974A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4.0 g of the biscarbamate of Example 9 are boiled in 200 ml of an ethanolic 3 percent potassium hydroxide solution for 18 hours with reflux. This is followed by filtering and the filtrate is acidified with concentrated sulphuric acid, whereupon it is concentrated in vacuo. The residue is taken up in methanol. The desired product then crystallizes as hydrochloride (melting point 241° C.).
Name
biscarbamate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
T Sukakul, P Limphoka… - Thai Journal of …, 2018 - he02.tci-thaijo.org
The era of aging population is approaching. Not only hair color provides insight into well-being, it is nowadays perceived to reflect youthfulness and attractiveness therefore greying hair …
Number of citations: 6 he02.tci-thaijo.org
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us
TN Williams, MA Kuenemann, GA Van Den Driessche… - repository.lib.ncsu.edu
APPENDIX B Supporting Information for Chapter 3: Toward the Rational Design of Sustainable Hair Dyes Using Cheminformatics Approaches: Step 1. Database Development and …
Number of citations: 2 repository.lib.ncsu.edu
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
378 Nikotinsäureamid Niosomen.Unterscheiden sich von den Li- posomennur durch die chemische Zusam- mensetzung ihres Hüllenma Page 1 N 378 Nikotinsäureamid …
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
378 Nikotinsäureamid Niosomen.Unterscheiden sich von den Li- posomennur durch die chemische Zusam- mensetzung ihres Hüllenma Page 1 N 378 Nikotinsäureamid …
Number of citations: 2 link.springer.com
P Naevus, N Nagel - 2020 - Springer
N | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Springer Lexikon Kosmetik und Körperpflege pp 381–394…
Number of citations: 0 link.springer.com
B Nachtschatten, S Nachtschatten - Springer
Nagelbett (Matrix unguis): Weichteilschicht unter dem Nagel. Nagelplatte: Baut sich aus drei Schichten auf. Die obere Hornschicht ist sehr hart und widerstandsfähig und schützt den …
Number of citations: 2 link.springer.com
T des Nagels, K vom freien Nagelrand - 2001 - Springer
Nagelgele. NAIL: UV A-Licht härtende Nagelgele bestehen aus lichthärtenden Kunststoffen, die sich aus Monomeren, Oligomeren, evtl. Verdickungsmittel und Photoinitiatoren …
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
378 Nikotinsäureamid Niosomen.Unterscheiden sich von den Li- posomennur durch die chemische Zusam- mensetzung ihres Hüllenma Page 1 N 378 Nikotinsäureamid …
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
378 Nikotinsäureamid Niosomen.Unterscheiden sich von den Li- posomennur durch die chemische Zusam- mensetzung ihres Hüllenma Page 1 N 378 Nikotinsäureamid …
Number of citations: 2 link.springer.com

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